Uranium;hexahydroxide

Description

The term "hexahydroxide" typically refers to compounds with six hydroxide (OH⁻) groups coordinated to a central metal ion. For example, nickel-tin hexahydroxide (NiSn(OH)₆) has been studied for energy storage applications due to its layered hydroxide structure and redox activity . Instead, uranium chemistry is dominated by oxides, fluorides, and hydrides, such as uranium hexafluoride (UF₆), a critical compound in nuclear fuel processing .

Properties

CAS No. |

53321-74-7 |

|---|---|

Molecular Formula |

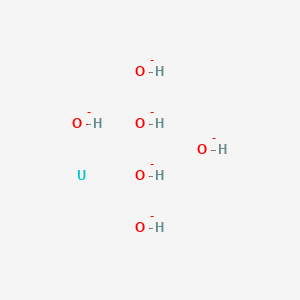

H6O6U-6 |

Molecular Weight |

340.07 g/mol |

IUPAC Name |

uranium;hexahydroxide |

InChI |

InChI=1S/6H2O.U/h6*1H2;/p-6 |

InChI Key |

GRIIDVYFXJDBFJ-UHFFFAOYSA-H |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[U] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Uranium hexahydroxide can be synthesized through the hydrolysis of uranium hexafluoride (UF₆). The reaction involves the exposure of UF₆ to water vapor, resulting in the formation of uranyl fluoride (UO₂F₂) and hydrofluoric acid (HF) . The uranyl fluoride can then be further hydrolyzed to form uranium hexahydroxide: [ \text{UF}_6 + 2\text{H}_2\text{O} \rightarrow \text{UO}_2\text{F}_2 + 4\text{HF} ] [ \text{UO}_2\text{F}_2 + 2\text{H}_2\text{O} \rightarrow \text{UO}_2(\text{OH})_2 + 2\text{HF} ]

Industrial Production Methods: Industrial production of uranium hexahydroxide often involves the precipitation of uranyl hydroxide hydrate from oxidized uranium liquors. This process is typically carried out near neutral pH conditions . The resulting yellowcake is then processed further for various applications.

Chemical Reactions Analysis

Types of Reactions: Uranium hexahydroxide undergoes several types of chemical reactions, including:

Oxidation: Uranium in uranium hexahydroxide can be oxidized to form higher oxidation state compounds.

Reduction: Strong reducing agents can reduce uranium hexahydroxide to lower oxidation state compounds.

Substitution: Uranium hexahydroxide can undergo substitution reactions with various ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Zinc or other strong reducing agents.

Substitution: Various ligands such as carbonate, hydroxide, and hexacyanoferrate.

Major Products:

Oxidation: Formation of uranyl ions (UO₂²⁺).

Reduction: Formation of uranium(IV) compounds.

Substitution: Formation of uranyl carbonate, uranyl hydroxide, and uranyl hexacyanoferrate.

Scientific Research Applications

Uranium hexahydroxide has a wide range of applications in scientific research, including:

Biology: Studied for its interactions with biological molecules and potential effects on living organisms.

Medicine: Investigated for its potential use in radiopharmaceuticals and cancer treatment.

Mechanism of Action

The mechanism by which uranium hexahydroxide exerts its effects involves the formation of uranyl ions (UO₂²⁺), which can interact with various molecular targets. These interactions often involve coordination with oxygen and nitrogen atoms in biological molecules, leading to potential disruptions in cellular processes . The pathways involved include the formation of reactive oxygen species and the induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Uranium Hexafluoride (UF₆)

Chemical Properties and Applications :

UF₆ is a volatile, radioactive compound used in uranium enrichment processes. It sublimes at 56.5°C and reacts vigorously with water, forming uranyl fluoride (UO₂F₂) and hydrofluoric acid (HF) . Key data from the evidence includes:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7783-81-5 | |

| Density | 4.68 g/cm³ (solid, 25°C) | |

| Melting Point | 64.0°C (triple point) | |

| UN Number | 2978 (non-fissile) | |

| Hazard Statements | H300, H330, H373, H411 |

Environmental and Safety Concerns :

UF₆ is highly toxic and corrosive. Its hydrolysis releases HF, posing significant ecological and occupational hazards . Regulatory frameworks, such as 49 CFR §173.420, mandate strict handling protocols during transportation .

Nickel-Tin Hexahydroxide (NiSn(OH)₆)

Structural and Functional Insights: NiSn(OH)₆ nanoparticles exhibit enhanced energy storage capabilities due to synergistic effects between Ni²⁺ and Sn⁴⁺ ions. These materials are explored for supercapacitors and battery electrodes .

| Property | Value | Reference |

|---|---|---|

| Crystal Structure | Layered hydroxide | |

| Key Application | Energy storage devices | |

| Redox Activity | High (Ni²⁺/Ni³⁺ and Sn⁴⁺/Sn²⁺) |

Contrast with Uranium Compounds: Unlike UF₆, NiSn(OH)₆ is non-radioactive and tailored for renewable energy applications. Uranium compounds, in contrast, are primarily utilized in nuclear technology due to their radioactivity and fissile properties .

Other Relevant Uranium Compounds

- Uranium Hydrides (UH₃) : Used in neutron moderators and nuclear reactors. UH₃ is pyrophoric and requires inert atmospheres for handling .

- Uranium Oxides (UO₂, UO₃) : Stable ceramic forms used in nuclear fuel rods. UO₂ has a high melting point (~2,800°C) and low thermal expansion .

- Uranyl Nitrate Hexahydrate (UO₂(NO₃)₂·6H₂O): A water-soluble compound used in fuel reprocessing and analytical chemistry .

Data Tables and Research Findings

Table 1: Comparative Properties of Uranium and Nickel-Tin Compounds

| Compound | UF₆ | NiSn(OH)₆ | UO₂ |

|---|---|---|---|

| Chemical Formula | UF₆ | NiSn(OH)₆ | UO₂ |

| State at 25°C | Gas/Solid | Solid | Solid |

| Radioactivity | Yes (α-emitter) | No | Yes (α-emitter) |

| Primary Use | Nuclear enrichment | Energy storage | Nuclear fuel |

| Toxicity | High (HF release) | Low | Moderate |

| Regulatory UN Number | 2978 | N/A | 2979 |

Table 2: Hazard Comparison of Uranium Compounds

| Compound | Hazard Class | Key Risks |

|---|---|---|

| UF₆ | 7 (Radioactive), 8 (Corrosive) | Radiation, HF release |

| UO₂ | 7 (Radioactive) | Alpha radiation, dust inhalation |

| UH₃ | 4.2 (Pyrophoric) | Spontaneous ignition in air |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.